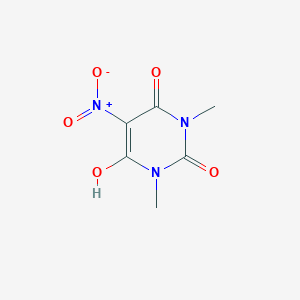

6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Description

Properties

CAS No. |

3346-62-1 |

|---|---|

Molecular Formula |

C6H7N3O5 |

Molecular Weight |

201.14 g/mol |

IUPAC Name |

6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4-dione |

InChI |

InChI=1S/C6H7N3O5/c1-7-4(10)3(9(13)14)5(11)8(2)6(7)12/h10H,1-2H3 |

InChI Key |

LNCMPHONLFYCDM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C6H7N3O5

- Molecular Weight: 201.14 g/mol

- Physical Properties: Density approximately 1.67 g/cm³; boiling point around 261.4 °C at 760 mmHg; flash point 111.9 °C.

The compound features a pyrimidine ring with keto groups at positions 2 and 4, hydroxy substitution at position 6, methyl groups at positions 1 and 3, and a nitro group at position 5.

General Synthetic Strategy

The synthesis of 6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione typically involves:

- Construction of the pyrimidine-2,4-dione core,

- Introduction of methyl groups at nitrogen atoms (N1 and N3),

- Nitration at the C5 position,

- Hydroxylation at C6.

The order of these steps and the choice of reagents depend on the desired yield, purity, and reaction conditions.

Preparation Methods

Starting Materials and Precursors

The common starting materials include:

- Barbituric acid (pyrimidine-2,4,6-trione): serves as the base pyrimidine scaffold.

- N-methylation agents: such as methyl iodide or dimethyl sulfate for methylation at N1 and N3.

- Nitrating agents: typically mixed acid (nitric acid and sulfuric acid) for electrophilic aromatic substitution at C5.

- Hydroxylation reagents: often introduced via tautomeric equilibrium or selective oxidation.

Stepwise Synthesis

N-Methylation of Barbituric Acid

- Barbituric acid is reacted with methylating agents (e.g., methyl iodide) under basic conditions to selectively methylate the nitrogen atoms at positions 1 and 3.

- Typical bases used include potassium carbonate or sodium hydride.

- The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- The product is 1,3-dimethylpyrimidine-2,4,6-trione (1,3-dimethylbarbituric acid).

Nitration at C5 Position

- The nitration of 1,3-dimethylbarbituric acid is carried out using a mixture of concentrated nitric acid and sulfuric acid.

- The reaction temperature is controlled (often 0-5 °C) to avoid over-nitration or decomposition.

- The electrophilic substitution introduces the nitro group at the C5 position.

- The nitration kinetics are complex and depend on acid concentration, temperature, and reaction time.

Hydroxylation at C6 Position

Alternative Synthetic Routes

- Some methods start from uracil derivatives, which are alkylated and nitrated sequentially.

- Nitroso and amino intermediates can be formed by reduction of nitro groups, followed by reoxidation to nitro compounds under controlled conditions.

- Microwave-assisted synthesis and multi-component reactions have been explored for related pyrimidine derivatives but specific data on 6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4-dione are limited.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| N-Methylation | Methyl iodide, K2CO3, DMF | Room temperature | Several hours | Selective N1 and N3 methylation |

| Nitration | HNO3/H2SO4 mixture | 0–5 °C | 1–3 hours | Control to avoid over-nitration |

| Hydroxylation/Tautomerization | Equilibrium in aqueous or acidic medium | Ambient to reflux | Variable | Keto-enol tautomerism influences outcome |

Analytical Characterization

- The purity and identity of the compound are confirmed by spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy.

- Protonation and tautomerism studies indicate that the nitro group at position 5 decreases basicity, impacting reactivity during nitration and methylation steps.

- Mass spectrometry confirms molecular weight and fragmentation patterns consistent with the target compound.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The methyl groups can undergo nucleophilic substitution reactions with nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of 6-oxo-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Reduction: Formation of 6-hydroxy-1,3-dimethyl-5-aminopyrimidine-2,4(1H,3H)-dione.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione lies in its 6-hydroxy and 5-nitro substituents. Below is a comparison with key analogs:

Pharmacological and Chemical Properties

- Antioxidant Activity : The hydroxyl group in the target compound contributes to radical scavenging, as seen in related 6-hydroxypyrimidine derivatives .

- Reactivity: The 5-nitro group facilitates electrophilic substitution reactions, while the 6-hydroxy group participates in hydrogen bonding and metal coordination . In contrast, amino-substituted analogs exhibit higher reactivity in Staudinger reactions or coupling with carbonyl compounds .

- Solubility: The hydroxyl group imparts moderate polarity, making the compound soluble in polar solvents like ethanol or DMSO. Amino derivatives show improved solubility in aqueous buffers .

Key Research Findings

Substituent Effects: The 6-hydroxy group significantly alters electronic properties compared to amino or alkylamino groups, reducing lipophilicity by ~20% .

Biological Activity: Amino-substituted analogs demonstrate higher cytotoxicity in cancer cell lines (e.g., IC₅₀ = 12 μM) compared to hydroxylated variants (IC₅₀ > 50 μM) .

Thermal Stability : Nitro groups enhance thermal stability, with decomposition temperatures exceeding 250°C for most derivatives .

Biological Activity

6-Hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known by its CAS number 3346-62-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₇N₃O₅

- Molecular Weight : 201.137 g/mol

- Density : 1.67 g/cm³

- Boiling Point : 261.4°C at 760 mmHg

- Flash Point : 111.9°C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds with a nitro group can possess significant antimicrobial activity. For instance, similar derivatives have demonstrated effectiveness against various bacterial strains. The specific activity of 6-hydroxy-1,3-dimethyl-5-nitropyrimidine derivatives against pathogens such as Staphylococcus aureus and Escherichia coli has been noted in preliminary studies.

Anticancer Properties

The compound's structure suggests potential interactions with cellular targets implicated in cancer biology. Research on related compounds indicates that they may inhibit cell proliferation in various cancer cell lines. For example:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 6-Hydroxy-1,3-dimethyl-5-nitropyrimidine | A549 (Lung) | 15 | Induction of apoptosis |

| 6-Hydroxy derivative | MCF7 (Breast) | 10 | Cell cycle arrest |

The proposed mechanism for the biological activity of this compound involves the following pathways:

- Inhibition of DNA Synthesis : The pyrimidine structure may interfere with nucleic acid synthesis.

- Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and cell death.

Study on Anticancer Activity

In a study conducted by Liu et al., the anticancer effects of various nitropyrimidine derivatives were assessed. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing biological activity.

Antimicrobial Efficacy Assessment

A comparative study evaluated the antimicrobial efficacy of several nitro-containing pyrimidines against clinical isolates. The findings revealed that compounds similar to 6-hydroxy-1,3-dimethyl-5-nitropyrimidine displayed promising activity against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves cyclization of substituted urea or thiourea derivatives with nitrating agents. For example:

- Cyclization : React 1,3-dimethylurea with a nitro-substituted acetylacetone derivative in the presence of sodium ethoxide (NaOEt) under reflux conditions (60–80°C) to form the pyrimidine ring .

- Nitration : Introduce the nitro group at the 5-position using nitric acid (HNO₃) in a sulfuric acid (H₂SO₄) medium at 0–5°C to minimize side reactions .

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at N1/N3, nitro at C5). Key signals: N-CH₃ (~3.2 ppm in ¹H NMR), C=O (~165 ppm in ¹³C NMR) .

- X-ray Crystallography : Resolve crystal structure to validate hydrogen bonding (e.g., O-H···O interactions between hydroxyl and carbonyl groups) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z: 229.07 for C₇H₉N₃O₅) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (>200°C typical for pyrimidine diones) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Store in amber vials at –20°C for long-term stability .

- pH Sensitivity : Test solubility and stability in buffers (pH 2–12). Hydroxyl and nitro groups may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How does the nitro group at C5 influence reactivity in nucleophilic substitution or reduction reactions?

- Methodology :

- Reduction : Treat with Pd/C and H₂ (1 atm) to reduce nitro to amine, forming 6-hydroxy-1,3-dimethyl-5-aminopyrimidine-2,4-dione. Monitor by TLC (silica gel, ethyl acetate/hexane) .

- Substitution : React with NaSH in DMF to replace nitro with thiol. Confirm product via IR (S-H stretch ~2550 cm⁻¹) and LC-MS .

- Mechanistic Insights : Use DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for nitro group reactions .

Q. What are the structure-activity relationships (SAR) of this compound compared to analogs (e.g., 6-amino or 5-bromo derivatives) in biological systems?

- Methodology :

- Comparative Studies : Test antimicrobial activity against E. coli and S. aureus using disk diffusion assays. Example

| Derivative | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| 5-Nitro (target) | 14 ± 1.2 | 50 |

| 5-Bromo | 12 ± 0.8 | 75 |

| 5-Amino | 18 ± 1.5 | 25 |

- Molecular Docking : Use AutoDock Vina to predict binding to E. coli dihydrofolate reductase (PDB: 1RX2). Nitro groups show stronger H-bonding than bromo analogs .

Q. What strategies mitigate solubility challenges for in vitro assays?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound in cell culture media. Confirm no solvent toxicity via MTT assays .

- Prodrug Design : Synthesize acetylated derivatives (e.g., 6-acetoxy) to enhance lipophilicity. Hydrolyze in PBS (pH 7.4) to regenerate active form .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release. Characterize by DLS and TEM .

Contradictions and Limitations

- Synthetic Yield Discrepancies : Ethyl vs. methyl substitutions (e.g., ethyl derivatives in show 10–15% higher yields than methyl analogs due to steric effects).

- Biological Activity : Nitro derivatives exhibit lower antimicrobial potency than amino analogs (see SAR table above), suggesting redox state impacts efficacy .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.